4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride
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Overview
Description
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride is a complex organic compound with a unique tetracyclic structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate molecular framework makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions.
Methylation: Introduction of the methyl group at the 4-position is achieved using methylating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the base compound to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Scientific Research Applications
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one
- (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline hydrochloride
Uniqueness
4-methyl-1,4,12-triazatetracyclo[76105,16
Properties
Molecular Formula |
C14H21Cl2N3 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17;;/h2-4,11-12,15H,5-9H2,1H3;2*1H |
InChI Key |
ZGURLDIAYPVXRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4.Cl.Cl |
Origin of Product |
United States |
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